![molecular formula C8H18N2 B1314619 (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine CAS No. 87583-89-9](/img/structure/B1314619.png)
(1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine
Overview
Description
“(1S,2S)-(+)-N,N’-Dimethylcyclohexane-1,2-diamine” is a chemical compound with the molecular formula C8H18N2 . It is a derivative of cyclohexane-1,2-diamine, where the two amine groups are dimethylated .
Molecular Structure Analysis
The molecular structure of “(1S,2S)-(+)-N,N’-Dimethylcyclohexane-1,2-diamine” can be represented by the InChI string: “InChI=1S/C8H18N2/c1-9-7-5-3-4-6-8(7)10-2/h7-10H,3-6H2,1-2H3/t7-,8-/m0/s1” and the canonical SMILES string: "CNC1CCCCC1NC" . These representations provide a detailed description of the compound’s molecular structure, including the arrangement of atoms and the stereochemistry .Physical And Chemical Properties Analysis
“(1S,2S)-(+)-N,N’-Dimethylcyclohexane-1,2-diamine” has a molecular weight of 142.24 g/mol . Other physical and chemical properties such as melting point, boiling point, density, and solubility are not provided in the search results.Scientific Research Applications
Synthesis of Chiral Compounds
This compound is often used in the synthesis of chiral compounds . Chiral compounds are molecules that are non-superimposable on their mirror images, and they play a crucial role in fields like pharmaceuticals, agrochemicals, and materials science.
Ligand for Metal Complexes
“(1S,2S)-(+)-N,N’-Dimethylcyclohexane-1,2-diamine” can act as a ligand for the formation of metal complexes . These complexes can be used in various chemical reactions, including catalysis, material science, and medicinal chemistry.
Co-catalyst in Enantioselective Hydrogenation
This compound can serve as a co-catalyst in the ruthenium-catalyzed enantioselective hydrogenation of aromatic ketones . This process is important in the production of chiral alcohols, which are key intermediates in the synthesis of various pharmaceuticals and natural products.
Synthesis of Enantiopure Ethylenediamines
It can be used for the synthesis of enantiopure ethylenediamines by chirality transfer . This involves condensation with diketones followed by reductive cleavage. Enantiopure ethylenediamines are important building blocks in organic synthesis and can be used to prepare a wide range of chiral compounds.
Solvation Agent
“(1S,2S)-(+)-N,N’-Dimethylcyclohexane-1,2-diamine” can act as a solvation agent . In this role, it can help to dissolve or disperse other substances in a solvent, enhancing the efficiency of various chemical reactions.
Synthesis of Chiral Tropocoronands
This compound can be used in the synthesis of chiral tropocoronands . These are cyclic compounds that have potential utility in asymmetric catalysis, a process that is crucial for the production of enantiomerically pure compounds in the pharmaceutical industry.
properties
IUPAC Name |
(1S,2S)-1-N,2-N-dimethylcyclohexane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-9-7-5-3-4-6-8(7)10-2/h7-10H,3-6H2,1-2H3/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHPOFJADXHYBR-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CCCC[C@@H]1NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40550514 | |
Record name | (1S,2S)-N~1~,N~2~-Dimethylcyclohexane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40550514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine | |
CAS RN |
87583-89-9 | |
Record name | (1S,2S)-N~1~,N~2~-Dimethylcyclohexane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40550514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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